Z-Phe-Gly-Gly-OH

Description

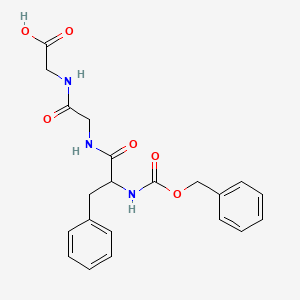

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVFAOYJBLSVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318679 | |

| Record name | 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37700-64-4 | |

| Record name | NSC333772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propylphosphonic Anhydride (T3P®) as a Green Coupling Reagent

Recent advances highlight the use of T3P® for solution-phase peptide synthesis due to its:

- High efficiency in inducing peptide bond formation at room temperature

- Low toxicity and easy removal of by-products by aqueous washing

- Compatibility with N-benzyloxycarbonyl (Z) protecting groups

- Prevention of racemization during coupling

A study by Mattellone et al. (2023) demonstrated a continuous, one-pot solution-phase synthesis protocol using T3P® in ethyl acetate, achieving high conversion rates and low process mass intensity (PMI), a key metric for sustainability in chemical synthesis.

Reaction Parameters

The optimal conditions for coupling using T3P® include:

| Parameter | Optimal Range/Value |

|---|---|

| Solvent | Ethyl acetate (EtOAc) |

| Temperature | Room temperature (~25 °C) |

| Coupling reagent equiv | 1.5 equivalents of T3P® |

| Base | DIPEA (N,N-diisopropylethylamine) |

| Reaction time | 1–3 hours |

This method avoids intermediate purification and minimizes solvent use, enhancing sustainability.

Stepwise Synthesis Approach

The preparation of this compound typically follows these steps:

- Synthesis of Z-Phe-OH: Phenylalanine is protected at the amino group with the benzyloxycarbonyl (Z) group.

- Coupling of Z-Phe-OH with Glycine (Gly): Using T3P® or similar reagents, the carboxyl group of Z-Phe-OH is activated and coupled with glycine to form Z-Phe-Gly-OH.

- Extension to this compound: The dipeptide Z-Phe-Gly-OH is further coupled with glycine under similar conditions to yield the tripeptide this compound.

- Purification: The final product is purified using chromatographic methods such as HPLC to ensure pharmaceutical-grade purity.

- Deprotection (if necessary): The Z group can be removed by catalytic hydrogenation when free amine functionality is required.

Alternative Methods and Catalytic Hydrogenation

Catalytic hydrogenation is commonly employed for:

- Removal of the Z protecting group under mild conditions without affecting peptide bonds

- Use of palladium catalysts in solvents like methanol or acetic acid under hydrogen atmosphere

This method ensures clean deprotection and high recovery of the peptide.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purify the peptide.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR): Assesses structural integrity and stereochemistry.

- Optical Rotation Measurements: Verify stereochemical purity (e.g., +23.0 ± 2.0° for related peptides).

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Z-Protection of Phenylalanine | Benzyloxycarbonyl chloride (Z-Cl), base | Protects amino group for selective coupling |

| Coupling Reagent | Propylphosphonic anhydride (T3P®), DIPEA | Green reagent, minimizes racemization |

| Solvent | Ethyl acetate (EtOAc) or DMF (less preferred) | EtOAc preferred for sustainability |

| Temperature | 20–25 °C | Room temperature optimal for enzyme stability |

| Reaction Time | 1–3 hours | Efficient peptide bond formation |

| Deprotection | Catalytic hydrogenation (Pd catalyst) | Clean removal of Z group |

| Purification | HPLC, MS, NMR | Ensures high purity and identity |

Research Findings and Considerations

- The use of T3P® in solution-phase peptide synthesis offers a sustainable and efficient route to this compound, reducing hazardous solvents like DMF and avoiding excess reagents.

- The Z protecting group is advantageous for its easy removal and compatibility with continuous synthesis protocols.

- Reaction parameters such as reagent equivalents, base choice, and temperature critically influence yield and racemization rates.

- Catalytic hydrogenation remains the gold standard for deprotection, preserving peptide integrity.

- Purification by HPLC and characterization by MS and NMR are essential for confirming product quality suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Z-Phe-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert amide groups to amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Peptide Synthesis

Z-Phe-Gly-Gly-OH is primarily utilized as a building block in the synthesis of peptides. Its structural properties facilitate the formation of complex peptide chains, which are crucial for developing new drugs and therapeutic agents. The compound's ability to participate in solid-phase peptide synthesis (SPPS) makes it valuable in pharmaceutical research and development .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Researchers utilize this compound to understand various biological processes, including cellular signaling pathways and metabolic reactions. Its incorporation into experimental designs enhances the insights gained from studies on protein folding and function .

Drug Development

The role of this compound in drug development is particularly noteworthy. It aids in designing peptide-based drugs that target specific diseases by mimicking natural biological processes. This capability is essential for creating therapeutics that are both effective and selective, minimizing side effects associated with conventional medications .

Diagnostics

This compound can be integrated into diagnostic assays to improve their sensitivity and specificity. By enhancing the detection capabilities of tests for various conditions, this compound contributes significantly to advancements in medical diagnostics, particularly in early disease detection .

Cosmetic Formulations

In the field of cosmetic chemistry, this compound is explored for its potential benefits in skin care products. Its properties are believed to promote skin health and appearance, making it a candidate for inclusion in formulations aimed at enhancing skin hydration and elasticity .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing complex peptides for drug development |

| Biochemical Research | Studies on protein interactions and enzyme activities |

| Drug Development | Designing peptide-based drugs targeting specific diseases |

| Diagnostics | Enhancing sensitivity and specificity of diagnostic assays |

| Cosmetic Formulations | Potential benefits in skincare products promoting skin health |

Case Study: Drug Development Using this compound

A study published in Biopolymers highlighted the synthesis of GPR54-agonistic peptides using this compound as a key component. The research demonstrated that modifications to the peptide structure could significantly influence biological activity, emphasizing the importance of this compound in optimizing drug efficacy .

Case Study: Biochemical Insights

Research published in Nature focused on the use of this compound to study β-turn conformations in peptides. The findings revealed that this compound plays a crucial role in stabilizing specific peptide structures, which are vital for understanding protein folding mechanisms .

Mechanism of Action

The mechanism of action of Z-Phe-Gly-Gly-OH involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phenylacetic Acid: A simpler compound with a phenyl and carboxylic acid group.

N-Phenylglycine: Contains a phenyl group attached to an amino acid backbone.

Benzylamine: Features a phenyl group attached to an amine.

Uniqueness

Z-Phe-Gly-Gly-OH is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple functional groups enable it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.

Biological Activity

Z-Phe-Gly-Gly-OH, also known as Z-Gly-Gly-Phe-OH, is a tripeptide compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, synthesis, and various applications based on a review of current literature and research findings.

Chemical Structure and Properties

This compound is a synthetic peptide characterized by the following molecular formula:

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 246.24 g/mol

- Structure: The compound consists of phenylalanine (Phe), glycine (Gly), and another glycine (Gly) in a specific sequence, with a Z-protecting group on the phenylalanine residue.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role in peptide synthesis, drug development, and its interaction with biological systems.

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of more complex peptides. It is utilized in the development of peptide-based drugs that target specific receptors within the body. The stability and conformational properties of this tripeptide make it an ideal candidate for further modifications in drug design .

2. Biochemical Research

Research indicates that this compound is employed to study protein interactions and cellular mechanisms. Its ability to adopt ordered conformations, such as β-turns, enhances its utility in understanding disease pathways and therapeutic targets .

Table 1: Conformational Studies of this compound

| Peptide Variant | Conformation Type | Stability | Reference |

|---|---|---|---|

| This compound | Type II β-turn | High | |

| Z-Gly-Gly-Phe-OMe | Type III β-turn | Moderate | |

| E-Phe-Gly-Gly-OH | Unordered | Low |

3. Drug Development

This compound has been shown to enhance the efficacy of peptide drugs by improving their binding affinity to target receptors. Studies demonstrate that modifications to this tripeptide can lead to significant improvements in pharmacological profiles, including increased potency and selectivity .

Case Study: Opioid Receptor Binding

A study examined the binding affinities of various peptide analogs, including those derived from this compound. The results indicated that modifications could lead to low nanomolar affinities for mu-opioid receptors (MOP) and delta-opioid receptors (DOP), highlighting its potential in pain management therapies .

Applications

The applications of this compound extend beyond pharmaceuticals into areas such as cosmetics and diagnostics:

- Cosmetic Formulations: The compound is incorporated into skincare products for its potential benefits in promoting skin health and rejuvenation due to its biological activity at the cellular level .

- Diagnostic Tools: Its role in developing diagnostic tools leveraging peptide interactions aids in early disease detection .

Q & A

Basic: What are the optimal synthetic protocols for Z-Phe-Gly-Gly-OH, and how can reaction conditions be systematically optimized?

Methodological Answer:

this compound is synthesized via stepwise peptide coupling. A common approach involves using carbodiimide reagents like EDC.HCl with HOBt as a coupling agent in dichloromethane (DCM) at 0–20°C . To optimize yield:

- Catalyst Ratios: Test molar ratios of EDC.HCl:HOBt (e.g., 1:1 vs. 1:1.2) to minimize racemization.

- Temperature Control: Gradual warming from 0°C to room temperature may improve coupling efficiency while reducing side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, but HPLC with a C18 column can enhance purity validation .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

Discrepancies in stability studies often arise from differences in assay conditions or analytical methods. To address this:

- Controlled Replication: Reproduce experiments using standardized buffers (e.g., phosphate buffer pH 7.4) and thermostatic controls.

- Multi-Method Validation: Combine HPLC (for degradation product analysis) with circular dichroism (CD) to monitor conformational changes .

- Statistical Analysis: Apply ANOVA to compare degradation rates across studies, ensuring sample sizes are statistically powered .

Basic: What analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological Answer:

- Structural Confirmation: Use H and C NMR to verify backbone protons (e.g., amide NH at ~6.5–7.5 ppm) and aromatic residues. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation .

- Purity Assessment: Reverse-phase HPLC with UV detection at 220 nm (peptide bond absorption) is standard. Purity >98% is achievable with optimized gradients .

Advanced: How can researchers design experiments to investigate this compound’s role as a competitive inhibitor of Zn2+^{2+}2+ proteases?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations, measuring inhibition constants () using Lineweaver-Burk plots. Include controls with EDTA to chelate Zn and confirm metal-dependent activity .

- Structural Studies: Molecular docking (e.g., AutoDock Vina) can model interactions between this compound and the protease active site, guided by NMR or X-ray crystallography data .

Basic: What storage conditions are critical for maintaining this compound’s integrity in long-term studies?

Methodological Answer:

- Temperature: Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis and oxidation .

- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC checks .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis for reproducible biochemical assays?

Methodological Answer:

- Process Validation: Document reaction parameters (e.g., stirring speed, solvent purity) and use in-process controls (TLC monitoring).

- Quality Metrics: Establish acceptance criteria for yield (>70%), purity (>95%), and enantiomeric excess (tested via chiral HPLC) .

- Interlaboratory Calibration: Share samples with collaborating labs for cross-validation using standardized protocols .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dry powder by working in a fume hood.

- Waste Disposal: Neutralize acidic or basic waste with appropriate buffers before disposal, adhering to institutional guidelines for peptide waste .

Advanced: What computational methods can predict this compound’s physicochemical properties (e.g., log P, solubility) to guide experimental design?

Methodological Answer:

- In Silico Tools: Use SwissADME or ALOGPS to calculate log P (octanol-water partition coefficient) and solubility. Compare predictions with experimental data (e.g., shake-flask method for log P) .

- Machine Learning: Train models on existing peptide datasets to forecast stability under physiological conditions, reducing trial-and-error experimentation .

Basic: How can researchers validate the absence of racemization during this compound synthesis?

Methodological Answer:

- Chiral Analysis: Employ Marfey’s reagent to derivatize hydrolyzed amino acids, followed by HPLC to detect D/L enantiomers .

- CD Spectroscopy: Monitor the 190–250 nm range for characteristic α-helix or β-sheet signals, which are sensitive to chiral purity .

Advanced: What strategies mitigate aggregation or precipitation of this compound in aqueous buffers during in vitro assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.